![molecular formula C19H42N4O18S2 B2421751 ELX-02 (disulfate) CAS No. 2244622-33-9](/img/structure/B2421751.png)
ELX-02 (disulfate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ELX-02 (disulfate), also referred to as NB-124 disulfate, is an advanced synthetic eukaryotic ribosome selective glycoside (ERSG). It is currently under investigation as a potential therapy for genetic diseases caused by nonsense mutations .
Synthesis Analysis
ELX-02 is an investigational compound that is structurally an aminoglycoside analog. It induces read-through of nonsense mutations through interaction with the ribosome, which results in the production of full-length functional proteins .
Physical And Chemical Properties Analysis
The physical and chemical properties of ELX-02 (disulfate) such as its density, melting point, boiling point, structure, formula, and molecular weight can be found in various databases .
Aplicaciones Científicas De Investigación
Overview of ELX-02 Disulfate
ELX-02 disulfate is an investigational synthetic eukaryotic ribosome–selective glycoside optimized as a translational read-through molecule. It is primarily being developed as a therapy for genetic diseases caused by nonsense mutations. These mutations result in prematurely truncated, non-functional proteins, and ELX-02 disulfate aims to overcome this by promoting the read-through of these mutations, thus enabling the production of full-length, functional proteins (Leubitz et al., 2019).
Application in Genetic Diseases
Cystic Fibrosis and Nephropathic Cystinosis : ELX-02 disulfate is being explored as a therapeutic option for genetic diseases like cystic fibrosis (CF) and nephropathic cystinosis. These diseases are often caused by nonsense mutations, and ELX-02 has shown potential in promoting the read-through of these mutations, thus facilitating the production of functional proteins. Clinical trials have indicated that ELX-02 is well-tolerated, with no reported treatment-related serious adverse events or deaths (Kerem, 2020).
Application in Nonsense Mutation-mediated Diseases : The potential of ELX-02 disulfate extends to a range of diseases resulting from nonsense alleles. Studies have shown that ELX-02 can significantly promote the read-through of premature stop codons, thereby restoring the production of full-length proteins necessary for normal cellular functions. This indicates its therapeutic utility in a variety of genetic disorders caused by nonsense mutations (Crawford et al., 2020).
Pharmacokinetics and Safety Profile
Pharmacokinetics : ELX-02 disulfate exhibits dose-dependent pharmacokinetics with rapid absorption and elimination in the human body. The compound is primarily excreted through urine, mostly in an unchanged form. These pharmacokinetic properties support its safety and efficacy in treating genetic diseases caused by nonsense mutations (Leubitz et al., 2019).
Safety and Tolerability : In clinical studies involving healthy subjects, ELX-02 disulfate was found to be safe and well-tolerated. The safety profile, including a lack of severe or serious drug-related adverse events, positions it as a promising candidate for further clinical development and evaluation in patients with genetic diseases caused by nonsense mutations (Leubitz et al., 2021).
Mecanismo De Acción
ELX-02 works by inducing read-through of nonsense mutations through interaction with the ribosome. This process results in the production of full-length functional proteins. It is being developed as a therapy for genetic diseases caused by nonsense mutations such as cystic fibrosis (CF) and nephropathic cystinosis .
Direcciones Futuras
ELX-02 has been granted Fast Track designation by the U.S. Food and Drug Administration (FDA) for the treatment of cystic fibrosis patients with nonsense mutations . Clinical testing of ELX-02 in Alport syndrome is expected to initiate in the second half of 2022, with topline results expected in the first half of 2023 .
Propiedades
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1S)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N4O10.2H2O4S/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24;2*1-5(2,3)4/h4-19,24-29H,3,20-23H2,1-2H3;2*(H2,1,2,3,4)/t4-,5+,6+,7-,8+,9-,10+,11-,12-,13+,14+,15+,16+,17+,18+,19-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGVCSNIMZZOIT-BPQPGTHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)[C@@H](C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42N4O18S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ELX-02 (disulfate) |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.